Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester
Description
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester (CAS: 1354009-43-0) is a chiral piperidine derivative characterized by a benzyl ester group and a methyl carbamate substituent at the 3-position of the piperidine ring. Its molecular formula is inferred as C₁₃H₁₇N₂O₂ (based on its enantiomer in ), with a molecular weight of 248.326 g/mol . The (S)-stereochemistry at the piperidine-3-yl position distinguishes it from its enantiomer, Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS: 1354007-38-7) . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for modulating receptor-binding properties through its carbamate and benzyl ester functionalities .
Properties
IUPAC Name |
benzyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAPWAGMBADXOQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Construction
The (S)-piperidin-3-yl scaffold is synthesized via:
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Mannich cyclization : Reacting glutaraldehyde with methylamine hydrochloride in acidic ethanol yields racemic piperidine-3-carboxylic acid derivatives.
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Chiral pool approach : Starting from L-glutamic acid, as described in WO2020204647A1, ensures inherent stereochemical control, achieving >99% ee through dibenzoyl-L-tartrate resolution.
Carbamate Formation
Critical steps involve:
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Amino group protection : Boc or Cbz groups prevent side reactions.
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Carbamoylation : Reacting with benzyl chloroformate in dichloromethane (DCM) at 0°C.
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Methylation : Using methyl iodide and potassium carbonate in THF.
Catalytic Methods
Recent advances employ transition metal catalysts:
| Catalyst System | Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Pd(OH)₂/C (Pearlman's) | H₂ (50 psi), iPrOH/H₂O | 92 | 99.8 | |
| Ru-BINAP complex | Asymmetric hydrogenation | 85 | 98.5 | |
| T3P®/DIPEA | DCM, rt, 12h | 78 | - |
Palladium-mediated hydrogenolysis effectively removes benzyl groups without racemization. The use of propanephosphonic acid anhydride (T3P) enhances coupling efficiency in carbamate formation.
Stereochemical Control
Resolution Techniques
Asymmetric Synthesis
The J. Org. Chem. method employs:
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Cuprate addition to α,β-unsaturated esters
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Reductive amination with NaBH(OAc)₃
Yielding 4-substituted-3-aminopiperidin-2-ones with 94% ee.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.67 (s, 3H, OCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 155.2 (C=O), 136.4 (Ar-C), 52.1 (OCH₃) |
| HRMS | m/z calc. for C₁₅H₂₀N₂O₃ [M+H]⁺: 277.1547 |
Comparative Analysis of Methods
| Parameter | Biginelli Route | Reductive Amination | Asymmetric Hydrogenation |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Overall Yield (%) | 32 | 45 | 58 |
| ee (%) | 99.8 | 94 | 98.5 |
| Scalability | Limited | Moderate | High |
The asymmetric hydrogenation route demonstrates superior efficiency but requires specialized catalysts.
Applications in Drug Development
This compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Benzyl alcohol and the corresponding piperidine derivative.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Stereochemical Variations
The enantiomer Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS: 1354007-38-7) shares identical molecular weight and substituents but differs in stereochemistry, which can significantly alter pharmacological activity and receptor interactions .
Ring Size and Substituent Effects
- Pyrrolidine vs. Piperidine: Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) features a 5-membered pyrrolidine ring, conferring greater conformational rigidity compared to the 6-membered piperidine ring.
- Hydroxy/Methyl Modifications : Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2007919-21-1) introduces a hydroxyl and methyl group at C3, which may stabilize hydrogen bonding and steric interactions in target binding .
Functional Group Modifications
- Amino and Hydroxyl Additions: (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5) incorporates amino and hydroxyl groups, enabling dual hydrogen-bonding interactions, a feature critical for protease inhibition .
Biological Activity
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 292.37 g/mol. The compound features a piperidine ring with a carbamate moiety and a benzyl ester group, which enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.37 g/mol |
| Functional Groups | Piperidine, Carbamate, Benzyl Ester |
Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on neurotransmitter systems. It has been studied for its potential as an inhibitor or modulator of specific receptors involved in neurological processes, particularly cholinergic receptors. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its utility in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
Anticancer Properties
The compound has also shown promise in cancer therapy. Studies have indicated that derivatives of piperidine, including this compound, can induce apoptosis in cancer cell lines. For instance, one study demonstrated that related compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism involves interaction with muscarinic acetylcholine receptors (M3R), which are implicated in tumor progression and metastasis .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : The compound inhibits AChE and BuChE, leading to increased levels of acetylcholine in the synaptic cleft.
- Receptor Modulation : It acts as a ligand for muscarinic receptors, influencing cell proliferation and apoptosis pathways.
- Antioxidant Activity : Some studies suggest that piperidine derivatives possess antioxidant properties, which may contribute to their therapeutic effects .
Case Study 1: Alzheimer’s Disease
A study published in MDPI highlighted the efficacy of piperidine derivatives in inhibiting cholinesterases. This compound was shown to improve cognitive function in animal models by enhancing cholinergic activity .
Case Study 2: Cancer Therapy
In another research effort, the compound was evaluated for its cytotoxic effects on cancer cells. The results indicated that it induced apoptosis more effectively than conventional treatments, suggesting its potential as a novel anticancer agent .
Q & A
What are the common synthetic routes for Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester?
Methodological Answer:
The synthesis typically involves benzylation of a carbamic acid intermediate. For example, coupling (S)-piperidin-3-yl-carbamic acid with benzyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Alternatively, 2-benzyloxypyridine can serve as a benzylating agent under mild conditions to avoid racemization of the chiral center . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester product.
How is the stereochemical integrity of the (S)-piperidin-3-yl moiety maintained during synthesis?
Methodological Answer:
Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. For example, employing (S)-configured piperidine precursors and low-temperature reactions to minimize epimerization. Chiral HPLC or polarimetry should be used to verify enantiomeric excess (e.g., >98% ee) .
What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm the benzyl ester (δ ~5.1 ppm for CHPh) and piperidine ring protons.
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>97% by area). Chiral HPLC to confirm stereochemical homogeneity .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) to validate molecular weight (e.g., [M+H] expected for CHNO) .
How can researchers address discrepancies in chiral purity observed during HPLC analysis?
Methodological Answer:
Epimerization during synthesis or analysis may cause co-elution of stereoisomers. Optimize chromatographic conditions by adjusting mobile phase pH or using chiral columns (e.g., Chiralpak AD-H). Alternatively, derivatize the compound with a chiral auxiliary (e.g., Mosher’s reagent) for unambiguous stereochemical assignment .
What are the best practices for handling hygroscopic intermediates in the synthesis of this compound?
Methodological Answer:
Store intermediates under inert atmosphere (argon or nitrogen) in sealed vials with desiccants (e.g., molecular sieves). Use anhydrous solvents (e.g., THF, DMF) and conduct reactions in flame-dried glassware to minimize hydrolysis of the benzyl ester .
What safety precautions are necessary when working with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- First Aid: In case of skin contact, wash immediately with water and consult a physician. Provide SDS sheets to medical personnel .
How can reaction yields be optimized in the coupling steps involving the benzyl ester group?
Methodological Answer:
Optimize stoichiometry (1.2 equivalents of benzylating agent) and reaction time (monitored by TLC). Avoid less reactive methylating agents (e.g., methyl iodide) in favor of benzyl triflate for efficient esterification .
What are the typical applications of this compound in pharmaceutical research?
Methodological Answer:
It serves as a key intermediate in peptide mimetics or protease inhibitors. The benzyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis (Pd/C, H) .
What strategies mitigate racemization during the synthesis of the carbamic acid benzyl ester derivative?
Methodological Answer:
- Low-Temperature Reactions: Conduct coupling steps at 0–4°C.
- Mild Bases: Use Hünig’s base (DIPEA) instead of strong bases like NaOH.
- Short Reaction Times: Monitor by TLC to terminate reactions before side reactions occur .
What solvent systems are recommended for the recrystallization of this compound?
Methodological Answer:
Ethyl acetate/hexane (1:3 v/v) or methanol/water (4:1 v/v) are effective for recrystallization. Confirm crystal structure via X-ray diffraction if polymorphic forms are a concern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
